molecular formula C5H12O9P2 B168740 (6R,7S)-2,4,7-Trihydroxy-6-(hydroxymethyl)-6-methyl-1,3,5,2lambda~5~,4lambda~5~-trioxadiphosphocane-2,4-dione CAS No. 151435-51-7

(6R,7S)-2,4,7-Trihydroxy-6-(hydroxymethyl)-6-methyl-1,3,5,2lambda~5~,4lambda~5~-trioxadiphosphocane-2,4-dione

Cat. No. B168740
CAS RN: 151435-51-7
M. Wt: 278.09 g/mol
InChI Key: SFRQRNJMIIUYDI-UHNVWZDZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6R,7S)-2,4,7-Trihydroxy-6-(hydroxymethyl)-6-methyl-1,3,5,2lambda~5~,4lambda~5~-trioxadiphosphocane-2,4-dione, also known as TDP or ThDP, is a coenzyme that plays a crucial role in several biochemical processes. It is involved in the metabolism of carbohydrates, amino acids, and lipids, and is required for the proper functioning of the nervous system.

Mechanism of Action

(6R,7S)-2,4,7-Trihydroxy-6-(hydroxymethyl)-6-methyl-1,3,5,2lambda~5~,4lambda~5~-trioxadiphosphocane-2,4-dione acts as a coenzyme by binding to the active site of enzymes and facilitating the transfer of chemical groups between molecules. It is involved in the decarboxylation of alpha-keto acids, the transfer of two-carbon units in the pentose phosphate pathway, and the oxidative decarboxylation of pyruvate. This compound also plays a role in the regulation of gene expression, cell signaling, and apoptosis.
Biochemical and Physiological Effects:
This compound deficiency can lead to a range of biochemical and physiological effects. It can cause neurological disorders, muscle weakness, cardiovascular disease, and metabolic disorders. This compound supplementation has been shown to improve glucose metabolism, reduce oxidative stress, and enhance cognitive function.

Advantages and Limitations for Lab Experiments

(6R,7S)-2,4,7-Trihydroxy-6-(hydroxymethyl)-6-methyl-1,3,5,2lambda~5~,4lambda~5~-trioxadiphosphocane-2,4-dione is widely used in biochemical and physiological research. Its advantages include its role as a cofactor for several enzymes, its involvement in several metabolic pathways, and its ability to regulate gene expression and cell signaling. However, its limitations include its instability in aqueous solutions, its susceptibility to oxidation, and its tendency to form complexes with other molecules.

Future Directions

Future research on (6R,7S)-2,4,7-Trihydroxy-6-(hydroxymethyl)-6-methyl-1,3,5,2lambda~5~,4lambda~5~-trioxadiphosphocane-2,4-dione could focus on several areas, including the development of new synthesis methods, the identification of new enzymes that require this compound as a cofactor, and the exploration of its role in gene expression and cell signaling. Other areas of research could include the development of this compound-based therapies for neurological disorders, metabolic disorders, and cardiovascular disease.
Conclusion:
In conclusion, this compound is a coenzyme that plays a crucial role in several biochemical processes. It is involved in the metabolism of carbohydrates, amino acids, and lipids, and is required for the proper functioning of the nervous system. This compound deficiency has been linked to several diseases, including beriberi, Wernicke-Korsakoff syndrome, and maple syrup urine disease. This compound supplementation has been shown to improve glucose metabolism, reduce oxidative stress, and enhance cognitive function. Future research on this compound could focus on several areas, including the development of new synthesis methods, the identification of new enzymes that require this compound as a cofactor, and the exploration of its role in gene expression and cell signaling.

Synthesis Methods

The synthesis of (6R,7S)-2,4,7-Trihydroxy-6-(hydroxymethyl)-6-methyl-1,3,5,2lambda~5~,4lambda~5~-trioxadiphosphocane-2,4-dione involves the reaction of thiamine with adenosine triphosphate (ATP) in the presence of magnesium ions. The reaction yields ThDP, which is then phosphorylated to form this compound. The overall reaction can be represented as follows:
Thiamine + ATP + Mg2+ → ThDP + ADP + Pi

Scientific Research Applications

(6R,7S)-2,4,7-Trihydroxy-6-(hydroxymethyl)-6-methyl-1,3,5,2lambda~5~,4lambda~5~-trioxadiphosphocane-2,4-dione has been extensively studied for its role in various biochemical processes. It is a cofactor for several enzymes, including pyruvate dehydrogenase, alpha-ketoglutarate dehydrogenase, and transketolase. These enzymes are involved in the metabolism of carbohydrates, amino acids, and lipids. This compound deficiency has been linked to several diseases, including beriberi, Wernicke-Korsakoff syndrome, and maple syrup urine disease.

properties

IUPAC Name

(6S,7R)-2,4-dihydroxy-6-(hydroxymethyl)-6-methyl-2,4-dioxo-1,3,5,2λ5,4λ5-trioxadiphosphocan-7-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12O9P2/c1-5(3-6)4(7)2-12-15(8,9)14-16(10,11)13-5/h4,6-7H,2-3H2,1H3,(H,8,9)(H,10,11)/t4-,5+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFRQRNJMIIUYDI-UHNVWZDZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(COP(=O)(OP(=O)(O1)O)O)O)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1([C@@H](COP(=O)(OP(=O)(O1)O)O)O)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12O9P2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501123383
Record name 1,3,5,2,4-Trioxadiphosphocane-6-methanol, 2,4,7-trihydroxy-6-methyl-, 2,4-dioxide, trans-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501123383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.09 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

151435-51-7, 143488-44-2
Record name 2C-Methyl-D-erythritol 2,4-cyclodiphosphate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=151435-51-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,5,2,4-Trioxadiphosphocane-6-methanol, 2,4,7-trihydroxy-6-methyl-, 2,4-dioxide, trans-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=143488-44-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methyl-1,2,3,4-tetrahydroxybutane-1,3-cyclic bisphosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143488442
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3,5,2,4-Trioxadiphosphocane-6-methanol, 2,4,7-trihydroxy-6-methyl-, 2,4-dioxide, trans-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501123383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.